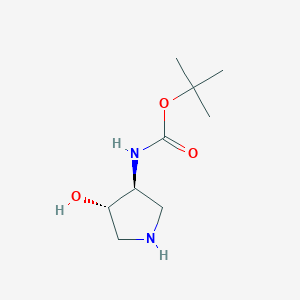
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
“(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.307 . It is also known as "(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester" .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reducing agents such as Di-isobutyl Aluminum Hydride (DIBAL), which is known for its utility in the reduction of esters to aldehydes . The mechanism for reduction of esters to aldehydes with DIBAL is roughly similar to the familiar addition-elimination mechanism of nucleophilic acyl substitution .Scientific Research Applications
Biotechnology and Chemical Synthesis
- Lactic acid, derived from biomass, serves as a precursor for producing valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters through biotechnological routes. This approach emphasizes the green chemistry potential of lactic acid derivatives (Gao, Ma, & Xu, 2011).
Environmental Science
- Studies on ethyl tert-butyl ether (ETBE) degradation in soil and groundwater highlight the capability of microorganisms to aerobically degrade esters as carbon and energy sources, implying potential environmental bioremediation applications for similar ester compounds (Thornton et al., 2020).
- Research on the fate and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments provides insights into the environmental persistence and potential biodegradation pathways of similar ester compounds (Haman et al., 2015).
Materials Science
- The synthesis and application potential of xylan derivatives, including ethers and esters, for creating new biopolymers with specific properties, underscore the versatility of ester compounds in developing sustainable materials (Petzold-Welcke et al., 2014).
- The use of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines highlights the role of chiral sulfinamides, including ester compounds, in asymmetric synthesis, contributing to the creation of structurally diverse and therapeutically relevant compounds (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



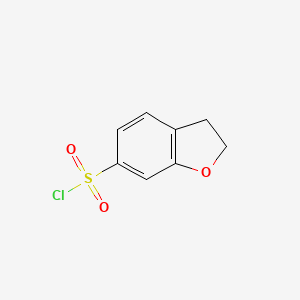
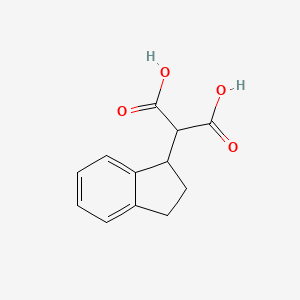
![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)

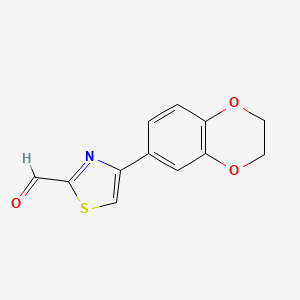
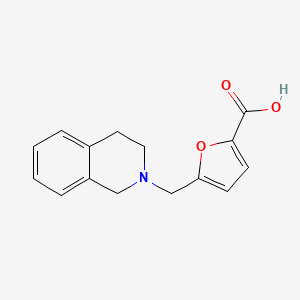
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-benzoic acid](/img/structure/B3025502.png)
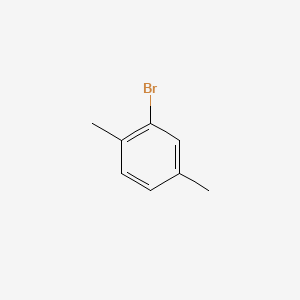
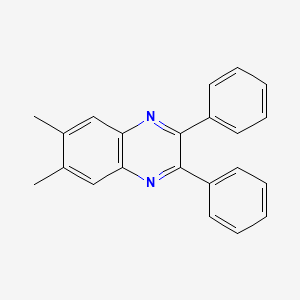
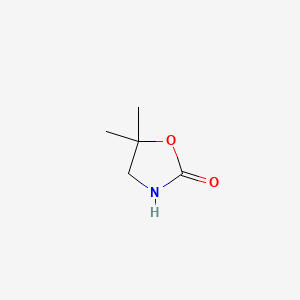
![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)
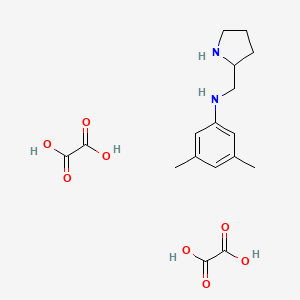
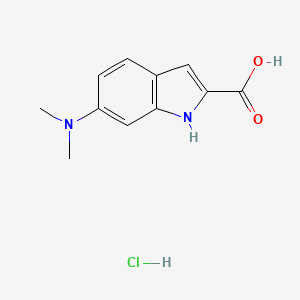
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)